3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
Compounds with pyrrole and pyridine structures are common in medicinal chemistry . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these structures can contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of pyrrole and pyridine derivatives can involve various methods . For example, 3-Methylpyridine can be produced industrially by the reaction of acrolein with ammonia .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . The chemical shifts observed in the NMR spectrum can provide information about the types of atoms present and their environment in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrrole and pyridine derivatives can be diverse, depending on the functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties can influence the compound’s behavior in biological systems and its suitability for use as a drug .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound can depend on its biological activity and potential therapeutic applications . For example, if a compound shows promising activity in preclinical studies, the next steps could include optimization of the compound’s properties, testing in animal models of disease, and eventually clinical trials in humans .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves the condensation of pyridine-4-carboxaldehyde with ethyl acetoacetate to form 4-(1-ethoxycarbonyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine-2-carbaldehyde, which is then reacted with methylamine to yield 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione.", "Starting Materials": [ "Pyridine-4-carboxaldehyde", "Ethyl acetoacetate", "Methylamine" ], "Reaction": [ "Step 1: Pyridine-4-carboxaldehyde is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-(1-ethoxycarbonyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine-2-carbaldehyde.", "Step 2: 4-(1-ethoxycarbonyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine-2-carbaldehyde is then reacted with excess methylamine in ethanol to yield 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione.", "Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate." ] } | |
CAS No. |
1094559-86-0 |
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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